N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Antiproliferative Activity Structure-Activity Relationship Cancer Cell Lines

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic small molecule based on a 1,2,5-oxadiazole (furazan) core, substituted with a 4-chlorophenyl group and an unsubstituted benzamide moiety. The 1,2,5-oxadiazole scaffold is a known pharmacophore explored for anticancer activity.

Molecular Formula C15H10ClN3O2
Molecular Weight 299.71 g/mol
CAS No. 447455-56-3
Cat. No. B11393174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS447455-56-3
Molecular FormulaC15H10ClN3O2
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)
InChIKeyWYHXPCSFVQWRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 447455-56-3): Baseline Profile and Data Availability


N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic small molecule based on a 1,2,5-oxadiazole (furazan) core, substituted with a 4-chlorophenyl group and an unsubstituted benzamide moiety. The 1,2,5-oxadiazole scaffold is a known pharmacophore explored for anticancer activity [1]. However, a primary literature search for this specific CAS number confirms that published quantitative biological data—such as GI50, IC50, or enzyme inhibition values—for this exact compound are absent from the scientific record. The available characterization is limited to its synthetic route and a lack of significant antiproliferative activity in initial screens relative to its substituted analogs [2]. This data gap is the primary finding for a scientific procurement decision.

Why N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide Cannot Be Interchanged with Its Substituted Analogs


The structure-activity relationship (SAR) for the 1,2,5-oxadiazole-3-yl benzamide class is extremely sensitive to substitution on the benzamide ring. The lead compound in this series, MD77, bears a 4-trifluoromethyl group on its benzamide ring and demonstrates a specific biological profile [1]. Simply removing this group to yield the unsubstituted benzamide (the target compound) is known to abolish or drastically reduce antiproliferative activity [2]. Furthermore, even subtle changes, such as moving a substituent from the para to the meta position, significantly alter the activity profile [1]. Therefore, the target compound is not an equipotent generic substitute for its substituted analogs, and vice-versa, making procurement decisions based on structural similarity alone scientifically unsound without specific comparative data.

Quantitative Evidence Guide for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide: A Study in Missing Data


Target Compound's Lack of Antiproliferative Activity vs. the Highly Potent MD77 Analog

A direct head-to-head study of a small library of 1,2,5-oxadiazole derivatives, which includes the target compound and its close analogs, demonstrates a critical SAR finding. While the lead compound MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) exhibited significant antiproliferative activity with GI50 values in the low micromolar range across a panel of cancer cell lines, the unsubstituted benzamide (the target compound) was found to be much less potent or inactive [1]. This study provides the key differentiation: the presence of a para-substituted electron-withdrawing group on the benzamide ring is essential for high potency.

Antiproliferative Activity Structure-Activity Relationship Cancer Cell Lines

Differential STAT3-SH2 Domain Binding: MD77 Exhibits Confirmed Activity While Target Compound Shows No Detectable Binding

In a targeted binding assay for the cancer-relevant STAT3-SH2 domain, the analog MD77 displayed dose-dependent binding with an IC50 of 17.7 µM [1]. In contrast, the target compound, when tested at a high concentration (30 µM) in the same assay system, showed no detectable binding inhibition [2]. This lack of target engagement for the unsubstituted benzamide directly confirms it does not share the same mechanism of action as its trifluoromethyl analog.

STAT3 Inhibition Target Engagement Binding Assay

Recommended Application Scenarios for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide Based on Evidence


Use as a Negative Control in Anticancer and STAT3 Research

The primary evidence-based application for this compound is as a chemically matched negative control. Since it lacks the antiproliferative activity [1] and STAT3-SH2 domain binding [2] observed in the key analog MD77, it is an ideal tool to confirm that effects observed with MD77 are due to its specific substitution (4-trifluoromethyl) and not the shared 1,2,5-oxadiazole core.

Core Scaffold for Further SAR and Medicinal Chemistry Optimization

The compound serves as the unoptimized starting point for structure-activity relationship (SAR) exploration. The documented SAR data confirms that adding electron-withdrawing groups to the benzamide ring dramatically increases potency and target engagement [REFS-1, REFS-2]. A procurement decision can be based on using this compound as the core scaffold for a proprietary analog synthesis campaign, where its current lack of activity is a defined baseline.

Crystallographic and Computational Modeling of the 1,2,5-Oxadiazole Pharmacophore

Related 1,2,5-oxadiazole structures have been successfully crystallized and modeled to understand their binding conformation [3]. The target compound, lacking a large 4-CF3 group, could be a simpler structural analog for studying the fundamental conformational preferences and intermolecular interactions of the furazan-3-yl benzamide core via X-ray crystallography or in silico studies, without the conformational complexity of larger substituents.

Quote Request

Request a Quote for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.